1-Bromo-2,5-difluoro-4-isobutoxybenzene
Description
1-Bromo-2,5-difluoro-4-isobutoxybenzene is a halogenated aromatic compound featuring a benzene ring substituted with bromine (position 1), fluorine (positions 2 and 5), and an isobutoxy group (position 4).
Properties
IUPAC Name |
1-bromo-2,5-difluoro-4-(2-methylpropoxy)benzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrF2O/c1-6(2)5-14-10-4-8(12)7(11)3-9(10)13/h3-4,6H,5H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OPEFLAVFNXFEMA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)COC1=CC(=C(C=C1F)Br)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrF2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.09 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Bromo-2,5-difluoro-4-isobutoxybenzene can be synthesized through several methods. One common approach involves the bromination of 2,5-difluoro-4-isobutoxybenzene. The reaction typically uses bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a catalyst such as iron or aluminum bromide. The reaction is carried out under controlled conditions to ensure selective bromination at the desired position on the benzene ring .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale bromination processes using continuous flow reactors. These reactors allow for precise control of reaction parameters, leading to higher yields and purity of the final product. The use of automated systems also enhances the efficiency and safety of the production process .
Chemical Reactions Analysis
Types of Reactions
1-Bromo-2,5-difluoro-4-isobutoxybenzene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles such as hydroxide, amine, or thiol groups under suitable conditions.
Oxidation Reactions: The isobutoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: The compound can undergo reduction reactions to remove the bromine atom, resulting in the formation of difluoro-isobutoxybenzene derivatives.
Common Reagents and Conditions
Substitution: Reagents like sodium hydroxide (NaOH), ammonia (NH3), or thiols (R-SH) in polar solvents such as ethanol or water.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic media.
Major Products
Substitution: Formation of 2,5-difluoro-4-isobutoxyphenol, 2,5-difluoro-4-isobutoxyaniline, or 2,5-difluoro-4-isobutoxythiophenol.
Oxidation: Formation of 2,5-difluoro-4-isobutoxybenzaldehyde or 2,5-difluoro-4-isobutoxybenzoic acid.
Reduction: Formation of 2,5-difluoro-4-isobutoxybenzene.
Scientific Research Applications
1-Bromo-2,5-difluoro-4-isobutoxybenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Employed in the study of enzyme-substrate interactions and as a probe in biochemical assays.
Medicine: Investigated for its potential use in the development of new drugs, particularly those targeting specific receptors or enzymes.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of 1-Bromo-2,5-difluoro-4-isobutoxybenzene involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine and fluorine atoms can form strong interactions with these targets, leading to changes in their activity or function. The isobutoxy group may also play a role in modulating the compound’s solubility and bioavailability .
Comparison with Similar Compounds
Structural and Physical Properties
The following table summarizes key properties of 1-Bromo-2,5-difluoro-4-isobutoxybenzene and related compounds:
Key Observations:
- Substituent Effects : The isobutoxy group in the target compound introduces steric bulk and electron-donating resonance effects, contrasting with the simpler halogenated benzenes (e.g., 1-Bromo-2,3-difluorobenzene) that lack bulky substituents .
- Boiling Point : The target compound’s higher molecular weight (vs. ~193 for difluorobenzenes) suggests a higher boiling point, though exact data are unavailable.
- Density : The density of 1-Bromo-2,3-difluorobenzene (1.724 g/cm³) reflects the influence of halogens; the target compound’s density would likely be lower due to the isobutoxy group’s lower atomic contribution .
Reactivity and Electronic Effects
- Electrophilic Substitution :
- In 1-Bromo-2,3-difluorobenzene, electron-withdrawing Br and F substituents deactivate the ring, directing electrophiles to meta positions relative to bromine .
- The isobutoxy group in the target compound donates electron density via resonance, competing with Br and F to influence regioselectivity. This could lead to mixed directing effects, favoring reactions at positions less hindered by steric bulk .
- Steric Hindrance : The isobutoxy group may slow reactions requiring access to the aromatic ring (e.g., Suzuki coupling at the bromine position) compared to less bulky analogs like 1-Bromo-2,4-difluorobenzene .
Comparison with Amino-Substituted Derivatives
4-Bromo-1,2-diaminobenzene features amino groups (electron-donating, nucleophilic) instead of fluorine and isobutoxy. This substitution drastically alters reactivity:
- Nucleophilicity: Amino groups enhance susceptibility to electrophilic attack (e.g., diazotization), whereas fluorine and isobutoxy in the target compound reduce such reactivity.
- Applications: Amino-substituted derivatives are often intermediates in dye or polymer synthesis, whereas the target compound’s halogen/alkoxy combination may favor use in cross-coupling reactions or as a building block in medicinal chemistry .
Cyclopropene Derivatives
Fluorinated cyclopropenes (e.g., 1-bromo-2,3,3-trifluorocyclopropene ) share halogen substituents but differ in ring structure. Key contrasts include:
- Ring Strain : Cyclopropenes’ strained geometry increases reactivity and instability compared to the planar benzene ring of the target compound.
- Thermal Stability : Bromocyclopropenes (e.g., 1-bromo-2,3,3-trifluorocyclopropene, bp 38°C ) exhibit lower thermal stability than aromatic bromo-difluorobenzenes (bp >200°C ), highlighting the impact of ring saturation on physical properties.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
